N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
描述
属性
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S3/c1-3-16-21-22-18(29-16)20-15(24)8-5-9-23-17(25)14(28-19(23)27)11-12-6-4-7-13(10-12)26-2/h4,6-7,10-11H,3,5,8-9H2,1-2H3,(H,20,22,24)/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUNDJJHSYKQCX-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CCCN2C(=O)C(=CC3=CC(=CC=C3)OC)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C(S1)NC(=O)CCCN2C(=O)/C(=C/C3=CC(=CC=C3)OC)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the biological activity of this compound based on available literature and studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O5S3 |
| Molecular Weight | 480.6 g/mol |
| CAS Number | 476667-62-6 |
| IUPAC Name | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
Antibacterial Activity
Recent studies have demonstrated significant antibacterial properties for derivatives of thiadiazole compounds. For instance, compounds similar to N-(5-ethyl-1,3,4-thiadiazol-2-yl) have shown promising results against various bacterial strains. In vitro assays indicated that certain derivatives exhibited median effective concentration (EC50) values as low as 15 μg/ml against Xanthomonas oryzae and Xanthomonas axonopodis . This suggests a potential for these compounds in agricultural applications as effective bactericides.
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. A review highlighted that several compounds within this class exhibited cytotoxic effects against various human cancer cell lines. For example, some derivatives showed IC50 values ranging from 0.28 to 10 μg/ml against breast cancer (MCF-7) and lung cancer (A549) cell lines . The mechanism of action often involves the inhibition of tubulin polymerization, which is critical for cell division .
The biological activity of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[...]-butanamide may be attributed to its ability to interact with specific cellular targets:
- Antibacterial Mechanism : The compound likely disrupts bacterial cell wall synthesis or function, leading to cell lysis.
- Anticancer Mechanism : The interaction with tubulin suggests a role in disrupting microtubule dynamics, which is essential for mitosis in cancer cells.
Case Studies and Research Findings
Several studies have documented the biological activity of related compounds:
- Study on Antibacterial Efficacy : A study evaluated the efficacy of thiadiazole derivatives against Xanthomonas species and found that certain compounds had superior activity compared to traditional treatments like thiodiazole copper .
- Cytotoxicity Assessment : Another investigation reported that specific thiadiazole derivatives inhibited the growth of human cancer cell lines significantly more than standard chemotherapeutics .
相似化合物的比较
Core Modifications
*Calculated based on molecular formula.
Substituent Variations
Bioactivity Trends
- Thiazolidinone Derivatives: Compounds with 2-sulfanylidene-4-thiazolidinone (e.g., ) show broad-spectrum antimicrobial and anticancer activity. The 3-methoxyphenyl group in the target compound may further modulate selectivity, as seen in analogues with hydroxy/methoxy substituents .
- Thiadiazole-Butanamide Hybrids : Hybrids like N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl] derivatives () exhibit enhanced solubility but reduced metabolic stability compared to ethyl-substituted analogues.
常见问题
Q. What synthetic strategies are effective for constructing the 1,3,4-thiadiazole and thiazolidinone cores in this compound?
The synthesis involves sequential heterocyclization and coupling reactions. For the 1,3,4-thiadiazole ring, a common approach is the cyclization of thiosemicarbazides with phosphorus oxychloride (POCl₃) under reflux . The thiazolidinone moiety is typically formed via a Knoevenagel condensation between a substituted benzaldehyde (e.g., 3-methoxybenzaldehyde) and a 4-oxo-thiazolidine-2-thione precursor . Key steps include:
- Optimizing stoichiometry : Excess POCl₃ (1.5–2.0 eq.) ensures complete cyclization of the thiadiazole.
- Stereochemical control : The (5Z)-configuration of the benzylidene group is achieved using anhydrous conditions and catalytic acetic acid .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol) is critical for isolating pure intermediates .
Q. How can X-ray crystallography validate the molecular structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a DMSO/ethanol solution. SHELXTL or SHELXL software is used for structure refinement . Critical parameters include:
- Data collection : High-resolution (≤ 0.8 Å) to resolve sulfur and oxygen atoms.
- Twinning analysis : Required due to potential crystal twinning in thiadiazole derivatives .
- Validation : Compare experimental bond lengths (e.g., C–S in thiadiazole: 1.67–1.72 Å) with DFT-calculated values .
Advanced Research Questions
Q. How can contradictory NMR data for the thiazolidinone moiety be resolved?
Discrepancies in proton assignments (e.g., CH=N vs. CH=S) arise due to tautomerism. Solutions include:
- 2D NMR (HSQC, HMBC) : Correlate protons with adjacent carbons (e.g., CH=N at δ 8.5–9.0 ppm couples to C=O at ~170 ppm) .
- Variable-temperature NMR : Cooling to 253 K slows tautomer interconversion, resolving split peaks .
- Computational modeling : DFT (B3LYP/6-31G**) predicts chemical shifts within ±0.3 ppm of experimental values .
Q. What computational methods predict the bioactivity of this compound against enzyme targets?
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) are used. Key steps:
- Target selection : Prioritize enzymes with thiazolidinone-binding pockets (e.g., COX-2, EGFR kinase) .
- Docking validation : RMSD ≤ 2.0 Å after redocking co-crystallized ligands.
- Binding energy analysis : ΔG ≤ −7.0 kcal/mol suggests strong inhibition. Correlate with experimental IC₅₀ values from enzyme assays .
Q. How can reaction conditions be optimized for scalability using Design of Experiments (DoE)?
A fractional factorial design evaluates variables:
Data Contradiction Analysis
Q. How to address inconsistencies in UV-Vis spectra for the Z-isomer?
Discrepancies in λ_max (e.g., 320 nm vs. 335 nm) may stem from solvent polarity or aggregation. Mitigation strategies:
- Solvent standardization : Use anhydrous DMSO for all measurements.
- Concentration series : Confirm linearity (Beer-Lambert adherence) at 0.01–0.1 mM.
- TD-DFT calculations : Compare computed excitation energies (CAM-B3LYP) with experimental λ_max .
Methodological Recommendations
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